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Compound of Interest

Compound Name: (3-Chlorophenyl)acetone oxime

Cat. No.: B13826319 Get Quote

Synthesis, Analytical Profiling, and Pharmacological
Applications
Executive Summary
This technical guide provides an in-depth analysis of 3-chlorobenzyl methyl ketoxime

(systematically known as 1-(3-chlorophenyl)propan-2-one oxime) and its functional derivatives.

While often encountered as a key intermediate in the synthesis of amphetamine-class

reference standards (specifically 3-chloromethamphetamine), this scaffold possesses distinct

utility in antifungal research, enzyme inhibition, and forensic impurity profiling.

This document is designed for research scientists and drug development professionals. It

prioritizes the chemical integrity of the oxime functionality, its behavior under analytical

conditions (GC-MS/NMR), and its potential as a bioactive pharmacophore distinct from its

amine reduction products.

Chemical Identity and Structural Analysis[1][2][3][4]
The term "3-chlorobenzyl methyl ketoxime" refers to the oxime derivative of 1-(3-

chlorophenyl)propan-2-one. It exists as a mixture of E (anti) and Z (syn) geometric isomers, a

critical feature for chromatographic separation and receptor binding affinity.
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Property Specification

IUPAC Name N-hydroxy-1-(3-chlorophenyl)propan-2-imine

Common Name
1-(3-chlorophenyl)propan-2-one oxime; 3-

chloro-P2P oxime

Molecular Formula

Molecular Weight 183.63 g/mol

CAS Registry (Ketone) 14123-60-5 (Precursor reference)

Key Functional Groups
Aryl chloride (meta-substitution), Oxime (

), Benzyl methylene

Isomerism
E/Z geometric isomers (typically separable by

high-resolution GC)

Synthetic Methodologies
The synthesis of 3-chlorobenzyl methyl ketoxime typically proceeds via the condensation of the

corresponding ketone with hydroxylamine. However, the generation of the ketone precursor

itself is the rate-limiting step in most workflows.

Protocol A: Ketone Synthesis via Modified Aldol Condensation
Rationale: This route avoids the use of restricted precursors (like phenylacetic acids) by

utilizing 3-chlorobenzaldehyde.

Condensation: React 3-chlorobenzaldehyde with acetone (excess) using a mild base (

) at 60-80°C.

Intermediate: 4-(3-chlorophenyl)but-3-en-2-one (Enone).

Selective Reduction: The enone is reduced using

in pyridine/methanol or via catalytic hydrogenation (
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) under controlled conditions to saturate the alkene without reducing the carbonyl or the aryl
chloride.

Product: 1-(3-chlorophenyl)propan-2-one.[1][2][3]

Protocol B: Oxime Formation (General Procedure)
Rationale: Standard oximation requires buffering to prevent hydrolysis or Beckmann

rearrangement.

Reagents: 1-(3-chlorophenyl)propan-2-one (1.0 eq), Hydroxylamine hydrochloride (

, 1.5 eq), Sodium Acetate (

, 2.0 eq).

Solvent: Ethanol/Water (3:1 v/v).

Conditions: Reflux for 2-4 hours. Monitor consumption of ketone by TLC (Hexane/EtOAc

4:1).

Workup: Evaporate ethanol, extract with dichloromethane (DCM), wash with brine, dry over

.

Purification: Recrystallization from hexane/ether or flash chromatography.

Visualization: Synthetic Pathway
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Caption: Stepwise synthesis from commercially available aldehydes to the target oxime

scaffold.
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Analytical Profiling & Identification
For researchers distinguishing this compound from its 2-chloro and 4-chloro isomers, or from

the cathinone derivatives, the following analytical signatures are definitive.

Gas Chromatography-Mass Spectrometry (GC-MS)
The electron ionization (EI) spectrum of ketoximes is characterized by a "McLafferty-like"

rearrangement and alpha-cleavage.

Molecular Ion (

): m/z 183 (distinct

peak at 185 due to

isotope, 3:1 ratio).

Base Peak: Often m/z 125/127 (3-chlorobenzyl cation,

) formed via alpha-cleavage.

Diagnostic Fragment: m/z 166 (

, loss of

) and m/z 142 (loss of propene via rearrangement).

Differentiation: The 3-chloro isomer can be distinguished from the 4-chloro isomer by the

retention time (meta isomers typically elute before para isomers on non-polar columns like

DB-5) and subtle differences in the intensity of the m/z 89 tropylium ion fragments.

Nuclear Magnetic Resonance (NMR)[4][5][6][7]
NMR (CDCl

, 400 MHz):

1.85 (s, 3H,

- methyl group). Note: Two peaks may appear due to E/Z isomerism.[8]
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3.45 and 3.68 (s, 2H,

- benzylic). The chemical shift differs significantly between syn and anti isomers due to the
anisotropy of the oxime hydroxyl group.

7.10 - 7.30 (m, 4H, Aromatic protons). The meta-substitution pattern is confirmed by the
splitting of the aromatic region (singlet-like peak for H-2, multiplet for H-4,5,6).

8.5 - 9.5 (br s, 1H,

, exchangeable).

Pharmacological Applications & Derivatives[1][2][3][12]
While the amine reduction product (3-chloromethamphetamine) is a serotonin-releasing agent

used in neurotoxicity research, the oxime scaffold itself offers legitimate therapeutic potential in

two primary domains:

A. Antifungal & Antimicrobial Agents
Research indicates that benzyl ketoxime ethers possess significant antifungal activity,

particularly against Candida species and phytopathogens.

Mechanism: Inhibition of ergosterol biosynthesis (via CYP51 inhibition) or disruption of fungal

cell membranes.

Key Derivative:O-benzyl ethers. Alkylation of the oxime oxygen with substituted benzyl

halides creates "bis-benzyl" oxime ethers.

Example:O-(2,4-dichlorobenzyl)-1-(3-chlorophenyl)propan-2-one oxime.

Activity: These lipophilic derivatives mimic the structure of azole antifungals (like

miconazole), fitting into the hydrophobic pocket of fungal enzymes.

B. Enzyme Inhibitors (Aldose Reductase)
Oxime derivatives have been explored as Aldose Reductase Inhibitors (ARIs) for treating

diabetic complications (neuropathy/retinopathy).

Mechanism: The oxime moiety (
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) can chelate the active site zinc or form hydrogen bonds with the catalytic residues (Tyr48,
His110) of the enzyme.

Structure-Activity Relationship (SAR): The 3-chloro substituent enhances lipophilicity (

), improving membrane permeability compared to the unsubstituted analog.

Visualization: SAR Logic
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Caption: Structure-Activity Relationship (SAR) mapping for the 3-chlorobenzyl ketoxime

scaffold.

Safety and Regulatory Considerations
Handling: 3-chlorobenzyl derivatives are potential skin and eye irritants. The oxime

functionality can hydrolyze to release hydroxylamine (a mutagen) under strong acidic

conditions. Use standard PPE (gloves, goggles, fume hood).

Regulatory Status:

The oxime itself is generally not a scheduled controlled substance in most jurisdictions

(unlike the amine 3-CMA).
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However, because it is a direct precursor to 3-chloromethamphetamine (a designer drug),

it may be "watched" or require end-user declarations in certain regions (e.g., under analog

acts or precursor laws depending on intent).

Recommendation: Researchers should maintain strict inventory logs and usage

justification (e.g., "Synthesis of reference standards for forensic library updates").
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 857233-13-7|1-(3-Chlorophenyl)-1-hydroxypropan-2-one|BLD Pharm [bldpharm.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pdf.benchchem.com/195/Application_Note_Quantification_of_1_3_Chlorophenyl_1_hydroxypropan_2_one_in_a_Reaction_Mixture.pdf
https://pdf.benchchem.com/195/Synthesis_of_1_3_Chlorophenyl_1_hydroxypropan_2_one_A_Technical_Guide.pdf
https://pdf.benchchem.com/195/A_Comparative_Guide_to_the_Synthesis_of_1_3_Chlorophenyl_1_hydroxypropan_2_one.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/1-_3-Chlorophenyl_propan-2-one
https://pubchemlite.lcsb.uni.lu/e/compound/19412
https://www.chemeo.com/cid/30-334-7/1-P-chlorophenyl-3-o-hydroxyphenyl-2-propen-1-oxime.pdf
https://www.benchchem.com/product/b13826319?utm_src=pdf-custom-synthesis
https://www.bldpharm.com/products/857233-13-7.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13826319?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. pdf.benchchem.com [pdf.benchchem.com]

3. pdf.benchchem.com [pdf.benchchem.com]

4. researchgate.net [researchgate.net]

5. (R)-1-(3-Chlorophenyl)-2-hydroxy-1-propanone synthesis - chemicalbook
[chemicalbook.com]

6. prepchem.com [prepchem.com]

7. tjpsj.org [tjpsj.org]

8. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty
rearrangement: new insights on structural factors that promote α,β fragmentation - PMC
[pmc.ncbi.nlm.nih.gov]

9. pdf.benchchem.com [pdf.benchchem.com]

10. 1-(3-Chlorophenyl)propan-2-one | C9H9ClO | CID 2734097 - PubChem
[pubchem.ncbi.nlm.nih.gov]

11. PubChemLite - 3-chlorobenzyl isothiocyanate (C8H6ClNS) [pubchemlite.lcsb.uni.lu]

12. chemeo.com [chemeo.com]

To cite this document: BenchChem. [Comprehensive Technical Guide: 3-Chlorobenzyl
Methyl Ketoxime Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13826319#literature-review-on-3-chlorobenzyl-
methyl-ketoxime-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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